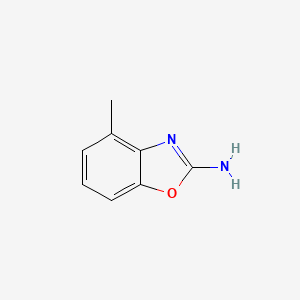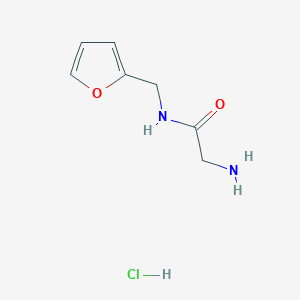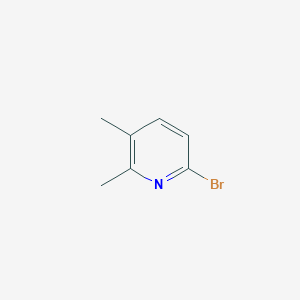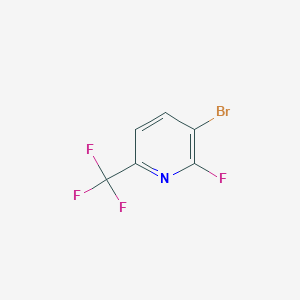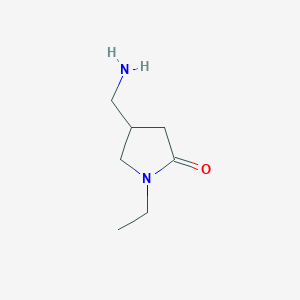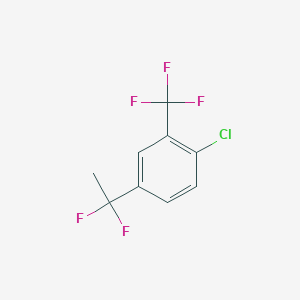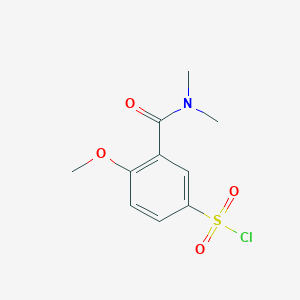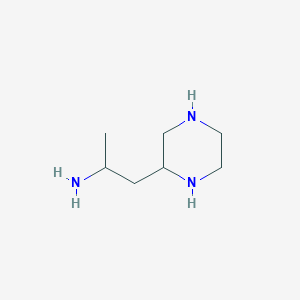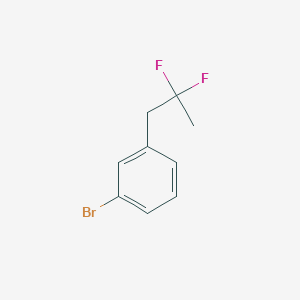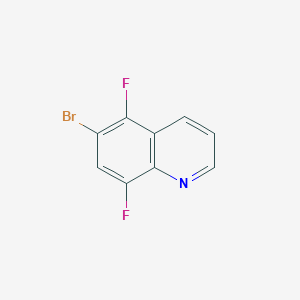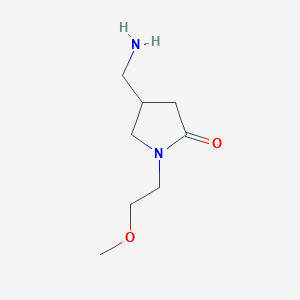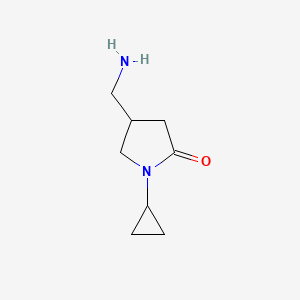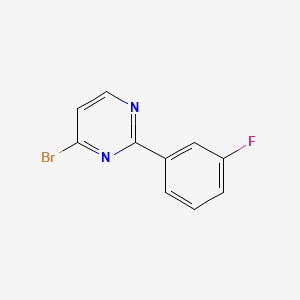
4-Bromo-2-(3-fluorophenyl)pyrimidine
Descripción general
Descripción
“4-Bromo-2-(3-fluorophenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents .
Synthesis Analysis
The synthesis of “4-Bromo-2-(3-fluorophenyl)pyrimidine” involves a series of chemical reactions . The compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular formula of “4-Bromo-2-(3-fluorophenyl)pyrimidine” is C10H6BrFN2 . The average mass is 253.070 Da and the monoisotopic mass is 251.969833 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Bromo-2-(3-fluorophenyl)pyrimidine” are complex and involve multiple steps . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(3-fluorophenyl)pyrimidine” include a pale green color and a molecular weight of 693.8g/mol . The melting point is greater than 208-210°C .Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitors
4-Bromo-2-(3-fluorophenyl)pyrimidine derivatives have been extensively studied for their potential as tyrosine kinase inhibitors. These compounds exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR) and other members of the erbB family of receptors. This action is primarily through competitive binding at the ATP site of these signal transduction enzymes, making them valuable in the study and treatment of cancers driven by EGFR and related tyrosine kinases. Notably, analogs bearing solubilizing functions off the 6-methylamino substituent were synthesized and evaluated, showing potent activity and water solubility, suggesting their potential for further development as therapeutic agents (Rewcastle et al., 1998).
Antitumor Activity
The compound has been involved in the synthesis and biological evaluation of derivatives active against the Bcr-Abl T315I mutant, a known challenge in the treatment of certain leukemias. Research involving 4-bromo derivatives highlighted the importance of the bromine atom for interaction with the T315I mutant, leading to the development of compounds with significant activity against T315I Bcr-Abl expressing cells. This research paves the way for novel treatments targeting resistant forms of leukemia (Radi et al., 2013).
Photophysical and Crystallographic Studies
In a study focused on material science, derivatives integrating 4-Bromo-2-(3-fluorophenyl)pyrimidine were synthesized and analyzed for their intramolecular charge transfer properties. These compounds, particularly when integrated with triphenylamine and pyrazolo[1,5-a]pyrimidine moieties, were studied through fluorescence, UV–vis spectroscopy, and computational methods. Such derivatives have potential applications in the design of materials for optoelectronics and sensors, demonstrating the versatility of 4-Bromo-2-(3-fluorophenyl)pyrimidine in contributing to advances in material science (Tigreros et al., 2021).
Antiviral and Cytostatic Evaluations
Further research into 4-Bromo-2-(3-fluorophenyl)pyrimidine derivatives explored their antiviral and cytostatic activities. This research is crucial for developing new therapeutic agents against viral infections and cancer. By altering the side chains and functional groups of the core pyrimidine structure, researchers aim to discover compounds with improved efficacy and specificity for their targets, highlighting the compound's role in the ongoing search for better pharmaceutical agents (Prekupec et al., 2007).
Safety And Hazards
This compound may cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-bromo-2-(3-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-9-4-5-13-10(14-9)7-2-1-3-8(12)6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBYHKXDGJAGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290567 | |
| Record name | 4-Bromo-2-(3-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3-fluorophenyl)pyrimidine | |
CAS RN |
76128-72-8 | |
| Record name | 4-Bromo-2-(3-fluorophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76128-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(3-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



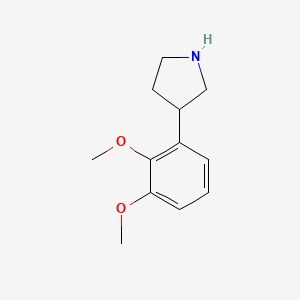
![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)
